

# Physicochemical properties of 4-Chloro-2-fluorobenzyl alcohol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzyl alcohol

Cat. No.: B1586898

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An In-depth Technical Guide to the Physicochemical Properties of **4-Chloro-2-fluorobenzyl alcohol**

## Introduction: A Versatile Building Block in Modern Synthesis

**4-Chloro-2-fluorobenzyl alcohol**, a halogenated aromatic alcohol, is a critical intermediate in the synthesis of complex organic molecules. Its strategic placement of chloro and fluoro substituents on the benzyl core makes it a highly valuable precursor in the fields of pharmaceutical and agrochemical development.<sup>[1]</sup> The presence of fluorine, in particular, is known to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a sought-after building block in drug discovery programs.<sup>[2][3]</sup> This guide provides a comprehensive overview of its core physicochemical properties, offering both foundational data and field-proven experimental methodologies for its characterization.

## Core Physicochemical Data Summary

For rapid assessment and experimental planning, the fundamental physicochemical properties of **4-Chloro-2-fluorobenzyl alcohol** are summarized below. This data serves as a critical baseline for its application in synthesis and formulation.

Property	Value	Source(s)
CAS Number	56456-49-6	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClFO	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Molecular Weight	160.57 g/mol	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Appearance	Colorless or light yellow liquid	<a href="#">[5]</a>
Purity	≥98%	<a href="#">[5]</a>

## Detailed Analysis of Key Physicochemical Parameters

A deeper understanding of properties such as solubility, lipophilicity (LogP), and acidity (pKa) is paramount for predicting a molecule's behavior in both reaction media and biological systems.

### Solubility

Solubility dictates the choice of solvents for chemical reactions, purification, and formulation. While specific quantitative data for **4-Chloro-2-fluorobenzyl alcohol** is not widely published, its structure—a polar alcohol group on a relatively nonpolar halogenated benzene ring—suggests moderate solubility in organic solvents like methanol, ethanol, and ethyl acetate, and low solubility in water. An analogue, 2-Chloro-4-fluorobenzyl alcohol, is noted to be soluble in Methanol.[\[7\]](#)

### Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity. This parameter heavily influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. A higher LogP value generally corresponds to lower aqueous solubility and higher membrane permeability. For halogenated benzyl alcohols, the LogP is expected to be moderately positive. For comparison, the related compound 4-Fluorobenzyl alcohol has a calculated XLogP3 of 1.4.[\[8\]](#)

### Acidity (pKa)

The hydroxyl proton of the benzyl alcohol group is weakly acidic. The pKa value is essential for understanding the compound's ionization state at different pH values, which affects its reactivity, solubility, and biological interactions. For the analogous 2-Chloro-4-fluorobenzyl alcohol, the predicted pKa is approximately 13.54.<sup>[7]</sup> The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring would slightly increase the acidity of the hydroxyl group compared to unsubstituted benzyl alcohol.

## Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, all experimental protocols must be robust and self-validating. The following sections detail standard operating procedures for determining the key physicochemical properties of **4-Chloro-2-fluorobenzyl alcohol**.

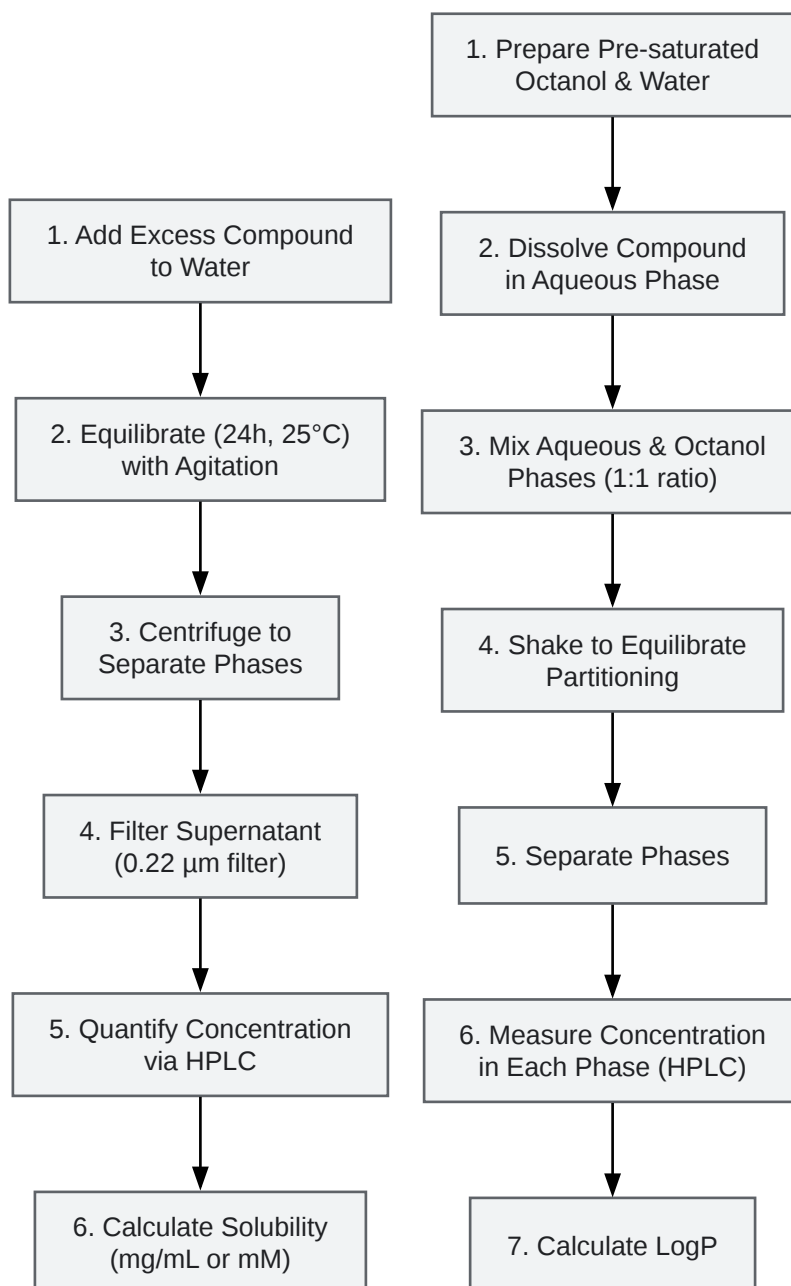
### Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

**Causality:** The shake-flask method is the gold standard for determining intrinsic solubility. It relies on achieving thermodynamic equilibrium between the solid compound and its saturated solution, providing a definitive solubility value.

**Methodology:**

- **Preparation:** Add an excess amount of **4-Chloro-2-fluorobenzyl alcohol** to a known volume of purified water (e.g., 10 mg in 5 mL) in a glass vial.
- **Equilibration:** Seal the vial and agitate it in a temperature-controlled shaker bath (typically at 25°C) for a minimum of 24 hours to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the excess solid.
- **Sampling & Filtration:** Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

- Quantification: Dilute the filtered saturated solution with a suitable mobile phase. Analyze the concentration of the compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
- Calculation: Determine the solubility by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.



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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)